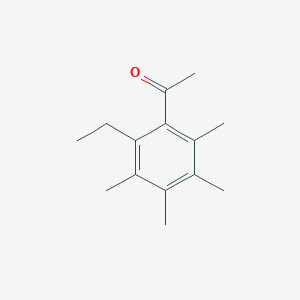
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone is an organic compound with the molecular formula C14H20O. This compound is characterized by its aromatic ketone structure, which includes a phenyl ring substituted with ethyl and multiple methyl groups. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2-ethyl-3,4,5,6-tetramethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies may explore its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to its biological activity. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
1-(2,4,5-Trimethylphenyl)ethanone: Similar structure but lacks the ethyl group.
1-(2,3,5,6-Tetramethylphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness: 1-(2-Ethyl-3,4,5,6-tetramethylphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethyl group and multiple methyl groups can affect its steric and electronic characteristics, making it distinct from other similar compounds.
Properties
CAS No. |
92300-31-7 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C14H20O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h7H2,1-6H3 |
InChI Key |
CWIWPMFMTKEPHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C(=O)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
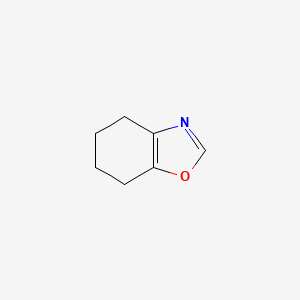
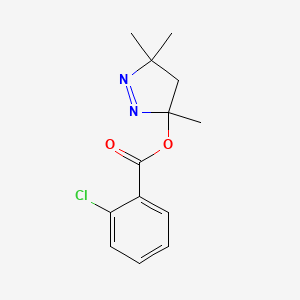


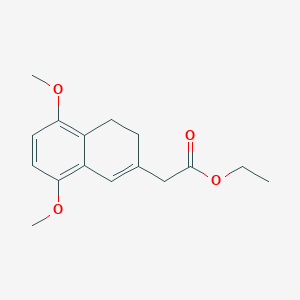
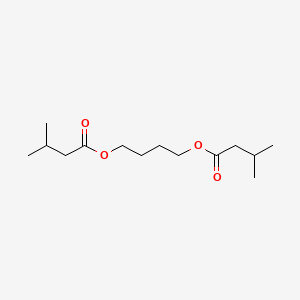

![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
